molecular formula C17H12O4 B2504890 (1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)acetic acid CAS No. 7443-02-9

(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)acetic acid

Cat. No.: B2504890
CAS No.: 7443-02-9
M. Wt: 280.279
InChI Key: LUSCNFVZKACQIA-UHFFFAOYSA-N
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Description

(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)acetic acid (CAS 7443-02-9) is a high-value chemical building block with a molecular formula of C17H12O4 and a molecular weight of 280.27 g/mol . This compound belongs to a class of 1,3-di-oxo-indene derivatives that have been investigated for their significant antiviral activity . Research indicates that such derivatives show promise as active ingredients in pharmaceutical compositions targeting a range of pathogenic viruses, most notably picornaviruses like poliovirus and coxsackievirus, as well as enteroviruses responsible for conditions such as viral meningitis, herpangina, hand-foot-and-mouth disease, and acute hemorrhagic conjunctivitis . The mechanism of action for these derivatives involves the inhibition of viral replication, making them crucial tools for virological studies and the development of novel antiviral therapeutics . Handled with care, the compound has associated hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Researchers should consult the safety datasheet and adhere to all recommended precautionary measures. For optimal stability, it is recommended to store the product sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1,3-dioxo-2-phenylinden-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O4/c18-14(19)10-17(11-6-2-1-3-7-11)15(20)12-8-4-5-9-13(12)16(17)21/h1-9H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSCNFVZKACQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)acetic acid typically involves the condensation of a phenyl-substituted indene derivative with an acetic acid precursor. One common method involves the use of a Friedel-Crafts acylation reaction, where the indene derivative is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: (1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, resulting in dihydroxy derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed:

    Oxidation: Quinones or carboxylic acids.

    Reduction: Dihydroxy derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry, particularly as a precursor for synthesizing biologically active molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals.

Case Study: Anticancer Activity
Research has indicated that derivatives of (1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)acetic acid exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain derivatives could inhibit the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The compound's ability to interact with specific cellular targets makes it a candidate for further development in anticancer therapies.

The compound also finds applications in agricultural chemistry as a potential agrochemical. Its derivatives are being investigated for their efficacy as herbicides or fungicides.

Case Study: Herbicidal Activity
A study evaluated several derivatives of this compound for their herbicidal properties against common weeds. Results indicated that certain formulations could effectively inhibit weed growth without adversely affecting crop yields. This positions the compound as a candidate for developing environmentally friendly herbicides.

Mechanism of Action

The mechanism of action of (1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its interaction with cellular receptors can trigger signaling cascades that result in various biological responses.

Comparison with Similar Compounds

Core Structural Variations

The compound’s closest analogs differ in substituents, functional groups, and scaffold modifications:

Compound Name Key Structural Features Molecular Formula Molecular Weight Key Applications/Activities References
[4-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)phenoxy]acetic acid Phenoxy linkage instead of phenyl at position 2 C₁₇H₁₂O₅ 296.28 Early-stage research; no reported bioactivity
(R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid Amino group replaces dioxo groups C₁₁H₁₃NO₂ 191.23 Potential chiral building block in peptide synthesis
[2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic acid (ML 3000) Pyrrolizine core with chloro and methyl groups C₂₃H₂₂ClNO₂ 379.88 Anti-inflammatory (ED₅₀ = 17 mg/kg in rats); superior gastrointestinal tolerance vs. indomethacin
(3-{4-[(2,3-Dihydro-1H-inden-2-yl)oxy]-2,6-dimethylbenzamide}-4-fluorophenyl)acetic acid Ether linkage to indene; fluorophenyl and methyl groups C₂₇H₂₄FNO₃ 453.49 DP receptor antagonism (oral activity)

Physicochemical Properties

  • Solubility: Amino-substituted derivatives (e.g., (R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid) exhibit higher water solubility due to zwitterionic character, whereas the dioxo analog likely requires polar aprotic solvents .
  • Melting Points: Limited data exist, but ML 3000 (a pyrrolizine analog) shows stability up to 100°C, suggesting rigid core structures improve thermal stability .

Anti-Inflammatory Activity

  • ML 3000 : Exhibits ED₅₀ = 17 mg/kg (oral) in carrageenan-induced rat paw edema, with plasma levels ~20 µg/mL. Its ulcerogenic dose (UD₅₀) exceeds 100 mg/kg, contrasting sharply with indomethacin (UD₅₀ = 7 mg/kg) .

Receptor Antagonism

  • (3-{4-[(2,3-Dihydro-1H-inden-2-yl)oxy]-2,6-dimethylbenzamide}-4-fluorophenyl)acetic acid : Acts as a prostaglandin D receptor (DP) antagonist, highlighting the role of indene-ether linkages in receptor binding .

Biological Activity

(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)acetic acid (CAS No. 7443-02-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H12O4
  • Molecular Weight : 280.27 g/mol
  • CAS Number : 7443-02-9
  • Structure : The compound features a dioxo group and a phenyl ring, which are critical for its biological interactions.

Biological Activity Overview

The biological activities of this compound have been investigated across various studies, highlighting its potential in anticancer and antimicrobial applications.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by enhancing caspase activity. In a study involving MDA-MB-231 breast cancer cells, compounds structurally related to (1,3-dioxo-2-phenyl...) demonstrated morphological changes indicative of apoptosis at concentrations as low as 1.0 μM and increased caspase-3 activity significantly at 10.0 μM .
  • Cell Cycle Arrest : Research indicates that these compounds can cause cell cycle arrest in the G0/G1 phase, which is crucial for inhibiting cancer cell proliferation .

Antimicrobial Activity

(1,3-Dioxo-2-phenyl...) has also been evaluated for its antimicrobial properties:

  • Inhibition of Pathogens : In vitro studies have shown that derivatives of this compound exhibit antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against Gram-positive bacteria and from 5.64 to 77.38 µM against Gram-negative bacteria .
  • Fungal Inhibition : The compound has demonstrated antifungal activity as well, particularly against Candida albicans and Fusarium oxysporum, with MIC values indicating moderate to good efficacy .

Study 1: Anticancer Effects

A study published in the ACS Omega journal synthesized several derivatives of similar structures to evaluate their anticancer effects on breast cancer cells. The results showed that specific analogs could inhibit microtubule assembly and induce apoptosis effectively at low concentrations .

Study 2: Antimicrobial Properties

Another research article discussed the synthesis of novel derivatives based on (1,3-dioxo...) and their evaluation against bacterial strains. The findings indicated that modifications in the chemical structure significantly enhanced antimicrobial activity compared to baseline compounds .

Data Summary

Biological ActivityTest OrganismMIC (µM)Remarks
AnticancerMDA-MB-23110Induces apoptosis via caspase activation
AntibacterialS. aureus5.64Effective against Gram-positive strains
AntibacterialE. coli22.9Effective against Gram-negative strains
AntifungalC. albicans16.69Moderate antifungal activity

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